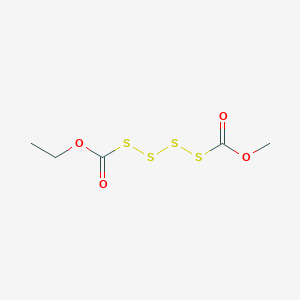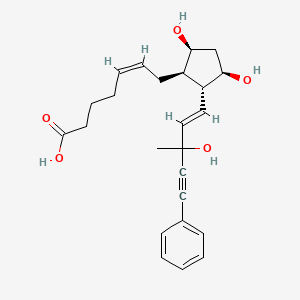
16,16,17,17-Tetradehydro-17-phenyl-18,19,20-trinor-pgf2-alpha methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
16,16,17,17-Tetradehydro-17-phenyl-18,19,20-trinor-pgf2-alpha methyl ester is a synthetic analog of prostaglandins, which are lipid compounds that have diverse hormone-like effects in animals. This compound is particularly notable for its structural modifications, which enhance its stability and biological activity. It is often studied for its potential therapeutic applications, especially in the field of ophthalmology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 16,16,17,17-Tetradehydro-17-phenyl-18,19,20-trinor-pgf2-alpha methyl ester involves multiple steps, starting from readily available precursors. The process typically includes:
Formation of the Core Structure: The initial steps involve the construction of the core prostaglandin structure through a series of organic reactions, including aldol condensations and cyclizations.
Introduction of Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, which attaches the phenyl ring to the core structure.
Dehydrogenation: The dehydrogenation of specific carbon atoms is achieved using reagents such as palladium on carbon (Pd/C) under hydrogen gas.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and higher yields. Purification steps such as crystallization and chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
16,16,17,17-Tetradehydro-17-phenyl-18,19,20-trinor-pgf2-alpha methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO4) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert double bonds into single bonds.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Various nucleophiles like amines or alcohols under basic conditions.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, and substituted derivatives, which can be further utilized in various applications.
Applications De Recherche Scientifique
16,16,17,17-Tetradehydro-17-phenyl-18,19,20-trinor-pgf2-alpha methyl ester has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity and stability of prostaglandin analogs.
Biology: Investigated for its effects on cellular signaling pathways and gene expression.
Medicine: Explored for its potential in treating conditions like glaucoma due to its ability to lower intraocular pressure.
Industry: Utilized in the synthesis of other bioactive compounds and as a reference standard in analytical chemistry.
Mécanisme D'action
The mechanism of action of 16,16,17,17-Tetradehydro-17-phenyl-18,19,20-trinor-pgf2-alpha methyl ester involves its interaction with prostaglandin receptors on the cell surface. This interaction triggers a cascade of intracellular events, including the activation of adenylate cyclase and the increase of cyclic AMP (cAMP) levels. These changes lead to various physiological effects, such as the relaxation of smooth muscle tissues and the reduction of intraocular pressure.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bimatoprost: Another prostaglandin analog used in the treatment of glaucoma.
Latanoprost: A prostaglandin F2α analog used to reduce intraocular pressure.
Travoprost: Similar to latanoprost, used for glaucoma treatment.
Uniqueness
16,16,17,17-Tetradehydro-17-phenyl-18,19,20-trinor-pgf2-alpha methyl ester is unique due to its structural modifications, which enhance its stability and biological activity compared to other prostaglandin analogs. These modifications make it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
62475-37-0 |
|---|---|
Formule moléculaire |
C24H30O5 |
Poids moléculaire |
398.5 g/mol |
Nom IUPAC |
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-hydroxy-3-methyl-5-phenylpent-1-en-4-ynyl]cyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C24H30O5/c1-24(29,15-13-18-9-5-4-6-10-18)16-14-20-19(21(25)17-22(20)26)11-7-2-3-8-12-23(27)28/h2,4-7,9-10,14,16,19-22,25-26,29H,3,8,11-12,17H2,1H3,(H,27,28)/b7-2-,16-14+/t19-,20-,21+,22-,24?/m1/s1 |
Clé InChI |
VYRRISZIEQEKFN-KQQNVDMFSA-N |
SMILES isomérique |
CC(/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O)O)(C#CC2=CC=CC=C2)O |
SMILES canonique |
CC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)(C#CC2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-[(4-chloro-6-piperidin-1-yl-1,3,5-triazin-2-yl)amino]acetate](/img/structure/B14147862.png)
![N-[5-methoxy-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-yl]acetamide](/img/structure/B14147865.png)

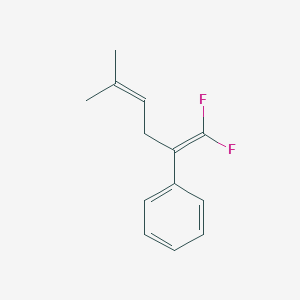
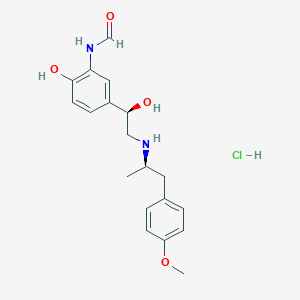


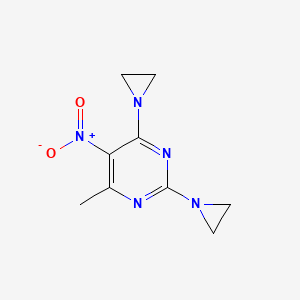

![(5Z)-2-(3,4-dihydro-1H-isoquinolin-2-yl)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B14147908.png)
![1a(2)-(3,4-Dichlorophenyl)spiro[bicyclo[2.2.1]hept-5-ene-2,3a(2)-pyrrolidine]-2a(2),5a(2)-dione](/img/structure/B14147909.png)

